molecular formula C15H13Cl3N4O3 B401655 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

Cat. No.: B401655
M. Wt: 403.6g/mol
InChI Key: VNGYNTWAZUQEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C16H14Cl3N3O3. This compound is characterized by the presence of a nitro group, a trichloroethyl group, and a pyridinylmethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the trichloroethyl group and the pyridinylmethylamino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-{2,2,2-trichloro-1-(2-naphthylamino)-ethyl}-benzamide
  • 2-Nitro-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide

Uniqueness

2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is unique due to the presence of the pyridinylmethylamino group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H13Cl3N4O3

Molecular Weight

403.6g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C15H13Cl3N4O3/c16-15(17,18)14(20-9-10-4-3-7-19-8-10)21-13(23)11-5-1-2-6-12(11)22(24)25/h1-8,14,20H,9H2,(H,21,23)

InChI Key

VNGYNTWAZUQEHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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